4-[2-(3-fluorophenyl)-6-morpholin-4-yl-1H-benzimidazol-5-yl]morpholine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzimidazole core, followed by the attachment of the fluorophenyl and morpholinyl groups . The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzimidazole core, with the various substituents adding complexity to the overall structure. The presence of the fluorine atom would add an element of electronegativity, potentially influencing the compound’s reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present. The benzimidazole core may undergo reactions typical of aromatic heterocycles . The fluorophenyl group might be involved in electrophilic aromatic substitution reactions, and the morpholinyl groups could participate in reactions involving the opening of the morpholine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic benzimidazole core, the electronegative fluorine atom, and the morpholinyl groups would all contribute to its properties .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-(3-fluorophenyl)-6-morpholin-4-yl-1H-benzimidazol-5-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c22-16-3-1-2-15(12-16)21-23-17-13-19(25-4-8-27-9-5-25)20(14-18(17)24-21)26-6-10-28-11-7-26/h1-3,12-14H,4-11H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESWDMRPIBDRTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)NC(=N3)C4=CC(=CC=C4)F)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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